Proglumide

Description

Proglumide is an orally bioavailable cholecystokinin (CCK) receptor antagonist, with gastric acid reducing and potential antineoplastic activities. Upon oral administration, proglumide binds to and blocks both cholecystokinin receptor type A (CCK-AR; CCK1-R) and gastrin/cholecystokinin type B receptor (CCK-BR; CCK2-R). This prevents the binding of cholecystokinin and gastrin to the CCK receptors, and inhibits both gastrointestinal (GI) motility and gastric secretions. This may also decrease fibrosis in the tumor microenvironment (TME), increase both the infiltration of T-cells and the penetration of chemotherapeutic agents, and inhibit tumor growth and metastasis. CCK receptors, normally expressed in the GI tract and the nervous system, are overexpressed on fibroblasts and certain cancers.

PROGLUMIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for gastroesophageal reflux disease and peptic ulcer and has 3 investigational indications. It was withdrawn in at least one region.

A drug that exerts an inhibitory effect on gastric secretion and reduces gastrointestinal motility. It is used clinically in the drug therapy of gastrointestinal ulcers.

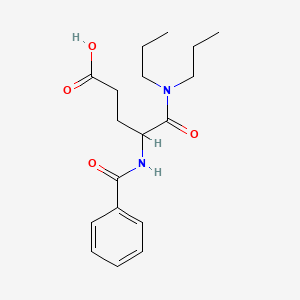

Structure

3D Structure

Properties

IUPAC Name |

4-benzamido-5-(dipropylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMKFQYCZXERLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023516 | |

| Record name | Proglumide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6620-60-6 | |

| Record name | Proglumide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6620-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proglumide [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006620606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proglumide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | proglumide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Proglumide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Proglumide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROGLUMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPL8W5565D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Proglumide's Mechanism of Action as a Cholecystokinin (CCK) Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proglumide, a derivative of glutaramic acid, is a non-selective, competitive antagonist of cholecystokinin (CCK) receptors, exhibiting a low affinity for both CCK-A (CCK1) and CCK-B (CCK2) subtypes.[1][2][3] Historically utilized for its anti-ulcer properties due to its ability to reduce gastric acid secretion and motility, proglumide has garnered renewed interest for its potential applications in oncology and as an adjunct in pain management. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning proglumide's action as a CCK antagonist. It details its binding characteristics, its impact on intracellular signaling cascades, and the experimental methodologies employed to elucidate these interactions.

Introduction to Cholecystokinin and its Receptors

Cholecystokinin (CCK) is a neuropeptide and gut hormone that plays a pivotal role in regulating a variety of physiological processes, including digestion, satiety, and nociception. It exerts its effects through two G-protein coupled receptors (GPCRs): the CCK-A (alimentary) receptor and the CCK-B (brain) receptor, now more commonly referred to as CCK1 and CCK2 receptors, respectively. The CCK1 receptor is predominantly found in the periphery, particularly in the pancreas, gallbladder, and gastrointestinal tract, while the CCK2 receptor is the primary subtype in the central nervous system, although it is also present in the stomach.

Upon activation by CCK, both receptor subtypes couple to Gq/11 proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately mediates the physiological effects of CCK.

Proglumide: A Non-Selective CCK Antagonist

Proglumide functions as a competitive antagonist at both CCK1 and CCK2 receptors, meaning it binds to the same site as the endogenous ligand, CCK, but does not elicit a biological response. Instead, it blocks the receptor, preventing CCK from binding and initiating the downstream signaling cascade. While characterized as non-selective, its affinity for both receptor subtypes is relatively low, placing it in the micromolar to millimolar range.[1][4] This low potency is a distinguishing feature compared to more recently developed, highly potent and selective CCK receptor antagonists.

Binding Affinity and Potency

The affinity and potency of proglumide have been determined through various in vitro assays. The following table summarizes key quantitative data from the literature. It is important to note that variations in experimental systems, such as tissue source, radioligand used, and assay conditions, can contribute to differences in the reported values.

| Parameter | Receptor/System | Value | Reference |

| IC50 | Rat pancreatic islets (predominantly CCK1) | 0.8 mM | |

| IC50 | HT29 cells (inhibition of [3H]-thymidine incorporation) | 6.5 mM | |

| IC50 | Granulocyte-macrophage progenitor cells | 76.82 µM | |

| EC50 | Inhibition of CCK-stimulated insulin release | 1.2 ± 0.4 mM | |

| Potency Comparison | CCK2 Receptor | ~1,000,000-fold less potent than L-365,260 |

Molecular Mechanism of Action: Interference with Intracellular Signaling

By competitively inhibiting the binding of CCK to its receptors, proglumide effectively uncouples the receptor from its associated G-protein, thereby attenuating the downstream signaling cascade. This blockade prevents the activation of phospholipase C and the subsequent production of IP3 and DAG. Consequently, the mobilization of intracellular calcium and the activation of protein kinase C are inhibited.

Signaling Pathway of CCK and its Antagonism by Proglumide

Caption: Proglumide competitively antagonizes CCK at its receptor, blocking downstream signaling.

Key Experimental Protocols

The characterization of proglumide as a CCK antagonist has been reliant on a suite of in vitro pharmacological assays. The following sections detail the generalized methodologies for these key experiments.

Radioligand Binding Assay

This assay directly measures the ability of a compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki or IC50).

Experimental Workflow for a Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of proglumide to CCK receptors.

Detailed Methodology:

-

Membrane Preparation: Tissues or cells expressing CCK receptors (e.g., rat pancreas, CHO cells transfected with human CCK1 or CCK2 receptors) are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the receptors. The protein concentration of the membrane preparation is determined.

-

Binding Reaction: The membrane preparation is incubated in a reaction buffer containing a fixed concentration of a radiolabeled CCK analog (e.g., [¹²⁵I]Bolton-Hunter labeled CCK-8) and a range of concentrations of unlabeled proglumide.

-

Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of proglumide. A competition binding curve is generated, from which the IC50 (the concentration of proglumide that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Inositol Phosphate Accumulation Assay

This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of inositol phosphates, a key second messenger in the CCK signaling pathway.

Methodology:

-

Cell Culture and Labeling: Cells expressing CCK receptors are cultured and incubated with [³H]-myo-inositol to radiolabel the cellular phosphoinositide pools.

-

Pre-incubation with Antagonist: The labeled cells are pre-incubated with various concentrations of proglumide.

-

Stimulation with Agonist: The cells are then stimulated with a fixed concentration of a CCK agonist (e.g., CCK-8) in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphates, allowing them to accumulate.

-

Extraction of Inositol Phosphates: The reaction is terminated, and the water-soluble inositol phosphates are extracted.

-

Separation and Quantification: The different inositol phosphate isomers are separated using anion-exchange chromatography, and the radioactivity of each fraction is quantified by liquid scintillation counting.

-

Data Analysis: The amount of [³H]-inositol phosphate accumulation is plotted against the concentration of proglumide to determine its inhibitory potency (IC50).

Intracellular Calcium Mobilization Assay

This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium concentration.

Methodology:

-

Cell Culture and Dye Loading: Cells expressing CCK receptors are cultured on microplates and loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

-

Pre-incubation with Antagonist: The dye-loaded cells are pre-incubated with various concentrations of proglumide.

-

Agonist Stimulation and Fluorescence Measurement: A baseline fluorescence reading is taken before the addition of a CCK agonist. Upon agonist addition, the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader or a fluorescence microscope.

-

Data Analysis: The peak fluorescence response is measured for each concentration of proglumide. The data is then used to generate a dose-response curve and calculate the IC50 for the inhibition of the calcium response.

Conclusion

Proglumide serves as a foundational tool in the study of CCK receptor pharmacology. Its mechanism of action is well-established as a competitive antagonist at both CCK1 and CCK2 receptors. By blocking the binding of endogenous CCK, proglumide effectively inhibits the Gq/11-mediated signaling cascade, preventing the production of inositol phosphates and the subsequent mobilization of intracellular calcium. While its low potency has led to its replacement in many clinical applications, its non-selective profile and established in vivo activity continue to make it a valuable pharmacological probe for investigating the physiological and pathophysiological roles of the CCK system. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of proglumide and the development of novel CCK receptor modulators.

References

- 1. Proglumide antagonizes cholecystokinin effects on plasma glucose and insulin in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety and Dosing Study of a Cholecystokinin Receptor Antagonist in Non‐alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. Proglumide (gastrin and cholecystokinin receptor antagonist) inhibits insulin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Proglumide's Potentiation of Opioid Analgesia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proglumide, a non-selective cholecystokinin (CCK) receptor antagonist, has demonstrated a significant capacity to enhance the analgesic effects of opioids. This guide provides a comprehensive overview of the core mechanisms underlying this potentiation. By antagonizing the anti-opioid effects of CCK, proglumide effectively increases the efficacy of opioid analgesics, a phenomenon supported by extensive preclinical and clinical data. This document details the experimental protocols used to evaluate this interaction, presents quantitative data from key studies, and illustrates the intricate signaling pathways involved. The information herein is intended to serve as a technical resource for researchers and professionals in the fields of pain management and drug development, offering insights into the therapeutic potential of targeting the CCK system to optimize opioid therapy.

Introduction

Opioids remain a cornerstone of pain management; however, their clinical utility is often limited by the development of tolerance and undesirable side effects. The endogenous neuropeptide cholecystokinin (CCK) has been identified as a key player in counteracting opioid-induced analgesia.[1][2] CCK, through its receptors (primarily CCK-B), exerts an anti-opioid effect, thereby diminishing the analgesic efficacy of both endogenous and exogenous opioids.[1][2][3]

Proglumide, by acting as a CCK antagonist, blocks these anti-opioid signals, leading to a potentiation of the analgesic effects of opioids like morphine. This guide explores the multifaceted mechanisms of this interaction, from behavioral observations in animal models to the molecular crosstalk between the opioid and CCK signaling cascades.

Experimental Protocols

The potentiation of opioid analgesia by proglumide has been demonstrated across various experimental paradigms. Below are detailed methodologies for key assays used in these investigations.

Nociceptive Threshold Assays in Rodents

These assays are fundamental in preclinical studies to quantify the analgesic effects of pharmacological agents.

-

Tail-Flick Test: This test measures the latency of a rodent to flick its tail away from a radiant heat source, primarily assessing spinal nociceptive reflexes.

-

Apparatus: Tail-flick analgesiometer.

-

Procedure: A focused beam of light is applied to the ventral surface of the rat's tail. The time taken for the rat to withdraw its tail is recorded. A cut-off time (e.g., 15 seconds) is established to prevent tissue damage.

-

Drug Administration: Morphine (or other opioids) and proglumide are typically administered via subcutaneous (s.c.), intraperitoneal (i.p.), or intrathecal (i.t.) routes at predetermined time points before testing.

-

Data Analysis: The latency to tail flick is measured at baseline and at various time points post-drug administration. The percentage of maximal possible effect (%MPE) is often calculated.

-

-

Hot-Plate Test: This assay evaluates the response to a thermal stimulus applied to the paws and is considered to involve supraspinal pain processing.

-

Apparatus: Hot-plate analgesiometer.

-

Procedure: The animal is placed on a heated surface (e.g., 52-55°C), and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time is employed to prevent injury.

-

Drug Administration: Similar to the tail-flick test, drugs are administered prior to placing the animal on the hot plate.

-

Data Analysis: The latency to respond is recorded, and the analgesic effect is often expressed as an increase in this latency compared to baseline.

-

-

Von Frey Test: This method assesses mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful.

-

Apparatus: A set of calibrated von Frey filaments.

-

Procedure: Animals are placed on a mesh platform allowing access to the plantar surface of their paws. Filaments of increasing force are applied to the paw until a withdrawal response is elicited.

-

Drug Administration: Drugs are administered before the assessment of the paw withdrawal threshold.

-

Data Analysis: The paw withdrawal threshold (in grams or millinewtons) is determined and compared across treatment groups.

-

Clinical Pain Models

Human studies have also been instrumental in confirming the analgesic-potentiating effects of proglumide.

-

Postoperative Pain Model: This model assesses the efficacy of analgesics in a real-world clinical setting.

-

Patient Population: Patients experiencing pain after a surgical procedure, such as the removal of impacted third molars.

-

Procedure: Patients receive intravenous (i.v.) administration of an opioid (e.g., morphine) with or without proglumide upon reporting a certain level of pain.

-

Data Collection: Pain intensity is rated by the patients using a visual analog scale (VAS) at baseline and at regular intervals after drug administration. Side effects are also monitored.

-

Data Analysis: Changes in pain scores from baseline are compared between treatment groups.

-

Quantitative Data on Proglumide's Enhancement of Opioid Analgesia

The following tables summarize key quantitative findings from both preclinical and clinical studies, illustrating the significant potentiation of opioid analgesia by proglumide.

Table 1: Preclinical Studies on Proglumide and Morphine in Rodents

| Study Reference | Animal Model | Pain Assay | Morphine Dose | Proglumide Dose | Key Finding |

| Kellstein et al., 1991 | Rat | Tail-Flick | 1 µg (i.t.) | 64 ng (i.t.) | Co-administration for 6 days inhibited the development of tolerance to morphine. |

| Watkins et al., 1984 | Rat | Tail-Flick | N/A (endogenous opioids) | N/A | Proglumide potentiated analgesia produced by endogenous opiates. |

| Unnamed Study | Rat | Behavioral Activation | 5, 15, or 45 mg/kg | 0.02 mg/kg | Proglumide potentiated the hypokinesia induced by morphine. |

Table 2: Clinical Studies on Proglumide and Opioids in Humans

| Study Reference | Pain Model | Opioid | Proglumide Dose | Key Finding |

| McCleane, 1998 | Chronic Benign Pain | Sustained-release morphine | Not specified | Median VAS scores decreased from 8 (baseline) and 7 (placebo) to 6 with proglumide (P = 0.002). |

| Price et al., 1989 | Postoperative Dental Pain | 4 mg Morphine (i.v.) | 0.05 mg (i.v.) | Significantly increased the magnitude and duration of morphine's analgesic activity. |

| Unnamed Study | Cancer Pain | Individualized opioid dose | 50 mg | No difference in pain perception between full opioid dose + placebo and half opioid dose + proglumide, suggesting augmentation. |

| Price et al., 1986 | Experimental Thermal Pain | Small doses of morphine | 50-100 µg (i.v.) | Potentiated both the magnitude and duration of morphine-induced analgesia. |

Signaling Pathways and Molecular Mechanisms

The interaction between the opioid and CCK systems is a complex interplay of signaling cascades. Proglumide's mechanism of action is rooted in its ability to disrupt the anti-opioid effects of CCK at the molecular level.

Opioid Receptor Signaling

Opioid receptors, primarily the μ-opioid receptor (MOR), are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gαi/o). Upon activation by an opioid agonist, the following key events occur:

-

Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.

-

Reduced activity of protein kinase A (PKA).

-

Modulation of ion channels, including the opening of inwardly rectifying potassium channels and the closing of voltage-gated calcium channels, which leads to neuronal hyperpolarization and reduced neurotransmitter release.

CCK Receptor Signaling and its Anti-Opioid Effects

CCK receptors, particularly the CCK-B subtype found in the central nervous system, are also GPCRs. However, they typically couple to Gq proteins, initiating a distinct signaling cascade:

-

Activation of phospholipase C (PLC).

-

Production of inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Increased intracellular calcium and activation of protein kinase C (PKC).

The anti-opioid effects of CCK are mediated through several mechanisms, including the direct interaction and heteromerization of MOR and CCK-B receptors. This interaction can dampen the signaling efficacy of the MOR. Furthermore, the activation of the PLC/PKC pathway by CCK can counteract the inhibitory effects of opioid signaling.

Proglumide's Mechanism of Action: Restoring Opioid Efficacy

Proglumide, by binding to and blocking CCK receptors, prevents the activation of the anti-opioid signaling cascade. This has several key consequences that lead to the enhancement of opioid analgesia:

-

Prevention of MOR-CCKBR Heteromerization: By occupying the CCK-B receptor, proglumide may sterically hinder its interaction with the MOR, thus preserving the opioid receptor's signaling integrity.

-

Inhibition of Downstream Anti-Opioid Signaling: Proglumide blocks the CCK-induced activation of the Gq/PLC/PKC pathway, thereby removing a key source of opposition to the Gi/o-mediated effects of opioids.

-

Prevention of Opioid Tolerance: Chronic opioid use can lead to an upregulation of the CCK system, contributing to tolerance. By antagonizing CCK receptors, proglumide can prevent or even reverse this tolerance, maintaining the analgesic efficacy of opioids over time. The role of β-arrestin-2 in opioid tolerance is a complex and evolving area of research, with some studies suggesting its involvement in desensitization and others indicating that tolerance can develop independently of β-arrestin-2 activation. Proglumide's primary mechanism in this context appears to be the blockade of the counter-regulatory CCK system.

Conclusion

Proglumide's ability to enhance opioid analgesia is a well-documented phenomenon with a clear mechanistic basis. By antagonizing the CCK system, proglumide effectively removes a natural brake on the opioid system, leading to increased analgesic efficacy and a potential reduction in the development of tolerance. The data and experimental frameworks presented in this guide underscore the therapeutic potential of CCK antagonists as adjuncts to opioid therapy. Further research into more selective CCK antagonists and their long-term effects is warranted to fully realize the clinical benefits of this approach in pain management. This technical guide provides a foundational understanding for scientists and researchers aiming to build upon this promising area of drug development.

References

- 1. The cholecystokinin antagonist proglumide enhances the analgesic efficacy of morphine in humans with chronic benign pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spinal co-administration of cholecystokinin antagonists with morphine prevents the development of opioid tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neural circuit mechanisms of the cholecystokinin (CCK) neuropeptide system in addiction - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Proglumide for Nonalcoholic Steatohepatitis (NASH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonalcoholic steatohepatitis (NASH) is a progressive liver disease characterized by hepatic steatosis, inflammation, and fibrosis, with the potential to advance to cirrhosis and hepatocellular carcinoma (HCC). Current therapeutic options are limited, highlighting the urgent need for novel treatment strategies. Proglumide, a cholecystokinin (CCK) receptor antagonist, has emerged as a promising candidate for NASH therapy. This technical guide synthesizes the foundational preclinical and clinical research on proglumide for NASH, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated signaling pathways and workflows.

Introduction: The Role of Cholecystokinin in NASH Pathogenesis

High-fat diets, a key contributor to NASH, lead to elevated systemic levels of the gut peptide cholecystokinin (CCK).[1] CCK receptors, particularly the CCK-B receptor, are upregulated in the livers of mice with diet-induced NASH.[2] These receptors are expressed on various liver cells, including hepatic stellate cells, which are the primary mediators of liver fibrosis.[1][2] Activation of these receptors by CCK stimulates collagen production, contributing to the fibrotic progression of NASH.[2] Furthermore, CCK has been shown to have mitogenic actions that may play a role in the development of HCC. Proglumide, by acting as a non-selective antagonist of both CCK-A and CCK-B receptors, offers a targeted approach to interrupt these pathological processes.

Proglumide's Multifaceted Mechanism of Action in NASH

Proglumide's therapeutic effects in NASH are not limited to CCK receptor antagonism. Foundational research has elucidated a multi-pronged mechanism of action that includes modulation of the farnesoid X receptor (FXR) and alteration of the gut microbiome.

Antagonism of Cholecystokinin Receptors

The primary mechanism of proglumide is the blockade of CCK receptors on hepatic stellate cells, which inhibits the signaling cascade that leads to collagen deposition and fibrosis. By preventing CCK from binding to its receptors, proglumide effectively reduces the pro-fibrotic signaling in the liver.

Partial Agonism of the Farnesoid X Receptor (FXR)

A novel finding is that proglumide also functions as a partial agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in bile acid metabolism and hepatic lipid homeostasis. In murine models of NASH, FXR expression is downregulated, and proglumide treatment has been shown to restore its expression to normal levels. This interaction with the FXR-FGFR4 axis may contribute to proglumide's ability to increase bile flow and decrease bile acid concentration, effects not observed with other CCK receptor antagonists.

Modulation of the Gut Microbiome

Proglumide therapy has been demonstrated to alter the gut microbiome in a murine NASH model, leading to a less hepatotoxic microbial signature with an increase in beneficial bacteria. This modulation of the gut-liver axis represents another potential avenue through which proglumide exerts its beneficial effects in NASH.

Quantitative Data from Preclinical and Clinical Studies

Preclinical Data: Murine Model of Diet-Induced NASH

A key preclinical study utilized a choline-deficient, ethionine-supplemented (CDE) high-fat diet to induce NASH in mice.

| Parameter | Control (CDE Diet) | Proglumide-Treated (CDE Diet) | Outcome | Reference |

| Biochemical Markers | ||||

| Alanine Aminotransferase (ALT) | Elevated | Near Normal | Significant Reduction | |

| Aspartate Aminotransferase (AST) | Elevated | Near Normal | Significant Reduction | |

| Total Bilirubin | Elevated | Near Normal | Significant Reduction | |

| Histological Scores | ||||

| Inflammation | Significantly Increased | Significantly Decreased | Amelioration of Inflammation | |

| Fibrosis | Significantly Increased | Significantly Decreased | Reversal of Fibrosis | |

| Steatosis | Significantly Increased | Significantly Decreased | Reduction of Steatosis | |

| Hepatocellular Carcinoma (HCC) Incidence | 35% | 0% | Prevention of HCC |

Clinical Data: Phase I/II Human Study

An open-label, single ascending dose study was conducted in 18 human participants with clinical NASH over a 12-week period.

| Cohort | Proglumide Dose | Median % Change in ALT | Median % Change in FibroScan Score | Reference |

| 1 | 800 mg/day | +8.42 | +8.13 | |

| 2 | 1,200 mg/day | -5.05 | -5.44 | |

| 3 | 1,600 mg/day | -22.23 (p < 0.05) | -28.87 | |

| Hepatic Steatosis (All Cohorts) | Significantly Decreased (p < 0.05) |

Experimental Protocols

Murine NASH Model Protocol

-

Animal Model: Female C57BL/6 mice.

-

Diet: A choline-deficient, ethionine-supplemented (CDE) diet with 75% saturated fat was used to induce NASH.

-

Treatment Groups:

-

Prevention Study: Mice were fed the CDE diet and concurrently received either regular drinking water or water supplemented with proglumide for 12 or 18 weeks.

-

Reversal Study: Mice were fed the CDE diet for 12 weeks to establish NASH, followed by treatment with proglumide in their drinking water for an additional 6 weeks while remaining on the CDE diet.

-

-

Data Collection and Analysis:

-

Biochemical Analysis: Serum levels of ALT, AST, and total bilirubin were measured.

-

Histological Analysis: Liver tissues were stained with Masson's trichrome to assess fibrosis and scored for inflammation, fibrosis, and steatosis.

-

Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) was used to measure the expression of genes associated with fibrosis, such as collagen-1α1, collagen-4, and TGFβRII.

-

Human Phase I/II Clinical Trial Protocol

-

Study Design: An open-label, single ascending dose study.

-

Participants: 18 individuals with clinical NASH, confirmed by liver ultrasound showing steatosis, elevated hepatic transaminases, and a component of the metabolic syndrome.

-

Cohorts and Dosing:

-

Cohort 1 (n=6): 800 mg/day oral proglumide for 12 weeks.

-

Cohort 2 (n=6): 1,200 mg/day oral proglumide for 12 weeks.

-

Cohort 3 (n=6): 1,600 mg/day oral proglumide for 12 weeks.

-

-

Assessments:

-

Safety and Tolerability: Monitored through blood hematology, chemistries, and symptom surveys at baseline and every 4 weeks.

-

Efficacy Endpoints:

-

Serum liver transaminases (ALT and AST) were measured.

-

Fibrosis and steatosis were assessed using transient elastography (FibroScan) at baseline and week 12.

-

-

Pharmacokinetics: Blood levels of proglumide were determined at baseline, week 2, week 4, and week 12.

-

Signaling Pathways and Experimental Workflows

Proglumide's Mechanism of Action in NASH

Caption: Proglumide's dual action on CCK receptor and FXR.

Murine NASH Study Experimental Workflow

Caption: Experimental workflow for the murine NASH study.

Clinical Trial Workflow

Caption: Workflow of the Phase I/II clinical trial of proglumide.

Conclusion and Future Directions

The foundational research on proglumide presents a compelling case for its continued development as a therapeutic for NASH. Its unique, multi-target mechanism of action, addressing fibrosis, inflammation, and metabolic dysregulation, positions it as a promising candidate in a field with a high unmet medical need. The positive preclinical data, demonstrating both preventative and reversal effects on NASH and the prevention of HCC, are significant. The initial clinical data indicate that proglumide is safe and well-tolerated in patients with NASH, with the highest dose showing statistically significant improvements in ALT and hepatic steatosis.

Future research should focus on larger, randomized, placebo-controlled clinical trials to definitively establish the efficacy of proglumide in improving NASH histology and long-term outcomes. Further investigation into the specific changes in the gut microbiome induced by proglumide and their correlation with clinical response would also be of significant value. The potential of proglumide as a preventative therapy for NASH-associated HCC warrants dedicated long-term studies. As the NASH therapeutic landscape continues to evolve, proglumide stands out as a promising agent with a solid scientific rationale and encouraging early-phase clinical results.

References

Proglumide as a Modulator of Neurotransmission in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proglumide, a non-selective antagonist of cholecystokinin (CCK) receptors, has emerged as a significant modulator of neurotransmission within the central nervous system (CNS). Initially developed for the treatment of peptic ulcers, its ability to interact with both CCK-A and CCK-B receptors has led to extensive research into its effects on various neurotransmitter systems, most notably the dopaminergic and opioidergic pathways. This technical guide provides a comprehensive overview of the core mechanisms of proglumide's action, its modulation of key neurotransmitter systems, and its potential therapeutic applications in CNS disorders. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows to serve as a resource for researchers and drug development professionals.

Introduction

Proglumide is a racemate of (R)- and (S)-proglumide that acts as a non-selective antagonist at both cholecystokinin receptor type A (CCK-A) and type B (CCK-B)[1]. These receptors are widely distributed throughout the central nervous system and are involved in a variety of physiological and pathological processes, including pain perception, anxiety, and reward pathways[2]. By blocking the actions of the neuropeptide cholecystokinin, proglumide indirectly modulates the release and activity of other key neurotransmitters, including dopamine and endogenous opioids. This has led to its investigation as a potential therapeutic agent for conditions such as opioid tolerance, chronic pain, and substance use disorders[3][4][5].

Mechanism of Action: CCK Receptor Antagonism

Proglumide exerts its effects in the CNS primarily by blocking CCK-A and CCK-B receptors. Cholecystokinin is a neuropeptide that often co-localizes with other neurotransmitters, such as dopamine, and acts as a neuromodulator.

Cholecystokinin Receptor Subtypes

-

CCK-A (CCK1) Receptor: Predominantly found in the periphery, particularly the gastrointestinal system, but also present in specific brain regions. It shows a high affinity for sulfated CCK.

-

CCK-B (CCK2) Receptor: The primary CCK receptor subtype in the brain, with high affinity for both sulfated and non-sulfated CCK, as well as gastrin.

Signaling Pathways

Both CCK-A and CCK-B receptors are G-protein coupled receptors (GPCRs), primarily coupling to Gq proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to increased neuronal excitability. There is also evidence that CCK receptors can couple to other G-proteins, such as Gs and Gi, depending on the cell type.

Figure 1: CCK Receptor Signaling Pathway.

Quantitative Data

The following tables summarize key quantitative data regarding the activity of proglumide from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Proglumide

| Parameter | Cell/Tissue Type | Effect | Value | Reference |

| IC50 | Human small cell lung cancer cells | Inhibition of 125I-CCK-8 binding | 500,000 nM | |

| EC50 | Isolated rat pancreatic islets | Inhibition of CCK-stimulated insulin release | 1.2 ± 0.4 mM | |

| IC50 | Rat pancreatic islets | Competition for 125I-CCK-33 binding | 0.8 mM |

Table 2: In Vivo Dosing of Proglumide in Animal Models

| Animal Model | Administration Route | Dose Range | Observed Effect | Reference |

| Rats | Intraperitoneal (i.p.) | 400 mg/kg | Antagonized CCK-induced effects on plasma insulin and glucose | |

| Rats | Microinjection into nucleus accumbens | - | Antagonized intracranial self-stimulation in the caudal nucleus accumbens |

Table 3: Proglumide Dosing in Human Studies

| Study Population | Administration Route | Dose | Observed Effect | Reference |

| Patients with postoperative pain | Intravenous (i.v.) | 0.05 mg (with 4 mg morphine) | Potentiation of morphine analgesia | |

| Volunteers | Intravenous (i.v.) | 50-100 µg | Potentiation of morphine analgesia | |

| Patients with chronic benign pain | - | - | Enhanced analgesic efficacy of morphine | |

| Patients with cancer pain | - | 50 mg (with half-dose opioid) | Potential as an opioid adjunct |

Modulation of Neurotransmitter Systems

Opioidergic System

Proglumide has been extensively studied for its ability to potentiate opioid-induced analgesia and to prevent or reverse opioid tolerance. The proposed mechanism involves the blockade of CCK's anti-opioid effects. Endogenous CCK is thought to act as a physiological antagonist to the opioid system, and by inhibiting CCK, proglumide enhances the analgesic effects of both endogenous and exogenous opioids.

Figure 2: Proglumide's Modulation of the Opioid System.

Dopaminergic System

CCK is co-localized with dopamine in mesolimbic and mesocortical neurons, suggesting a close functional relationship. Proglumide's antagonism of CCK receptors can modulate dopamine release and activity. For instance, in the nucleus accumbens, a key region in the brain's reward circuit, proglumide can influence dopamine-mediated behaviors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of proglumide on neurotransmission.

Hot Plate Test for Analgesia

This test assesses the analgesic properties of a compound by measuring the latency of a rodent's response to a thermal stimulus.

Materials:

-

Hot plate apparatus with adjustable temperature control (e.g., Eddy's Hot Plate)

-

Transparent cylindrical restrainer

-

Timer

-

Experimental animals (mice or rats)

-

Proglumide solution

-

Vehicle control solution

-

Opioid analgesic (e.g., morphine) for potentiation studies

Procedure:

-

Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.

-

Baseline Latency: Place each animal individually on the hot plate, which is maintained at a constant temperature (typically 52-55°C), and start the timer immediately.

-

Record the latency to the first sign of nocifensive behavior, such as paw licking, flicking, or jumping. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

-

Drug Administration: Administer proglumide, vehicle, or a combination of proglumide and an opioid via the desired route (e.g., intraperitoneal, intravenous).

-

Post-treatment Latency: At predetermined time points after drug administration, repeat the hot plate test and record the response latencies.

-

Data Analysis: Compare the post-treatment latencies to the baseline latencies and between treatment groups to determine the analgesic effect.

Figure 3: Hot Plate Test Experimental Workflow.

Formalin Test for Nociception

The formalin test is a model of tonic pain that involves the injection of a dilute formalin solution into the paw of a rodent, eliciting a biphasic pain response.

Materials:

-

Formalin solution (e.g., 2.5% in saline)

-

Microsyringe for injection

-

Observation chambers

-

Timer

-

Experimental animals (mice or rats)

-

Proglumide solution

-

Vehicle control solution

Procedure:

-

Acclimation: Place the animals in the observation chambers for a period of acclimation before the test.

-

Drug Administration: Administer proglumide or vehicle prior to the formalin injection.

-

Formalin Injection: Inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.

-

Observation and Scoring: Immediately after the injection, observe the animal's behavior and record the amount of time spent licking, biting, or flinching the injected paw. The observation period is typically divided into two phases:

-

Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute nociceptive pain.

-

Phase 2 (Late Phase): 15-30 minutes post-injection, reflecting inflammatory pain.

-

-

Data Analysis: Compare the duration of nocifensive behaviors between treatment groups for each phase to assess the analgesic effects of proglumide.

In Vivo Microdialysis for Dopamine Measurement

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Materials:

-

Stereotaxic apparatus for surgery

-

Microdialysis probes

-

Perfusion pump

-

Fraction collector

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

-

Experimental animals (rats)

-

Proglumide solution

-

Artificial cerebrospinal fluid (aCSF) for perfusion

Procedure:

-

Surgical Implantation: Under anesthesia, use a stereotaxic apparatus to surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Allow the animal to recover from surgery.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1.5 µL/min) and collect baseline dialysate samples at regular intervals (e.g., every 15 minutes).

-

Drug Administration: Administer proglumide or vehicle.

-

Post-treatment Collection: Continue to collect dialysate samples to measure changes in dopamine levels following drug administration.

-

Sample Analysis: Analyze the collected dialysate samples for dopamine and its metabolites using HPLC with electrochemical detection.

-

Data Analysis: Express the post-treatment dopamine levels as a percentage of the baseline levels and compare between treatment groups.

In Vivo Single-Unit Electrophysiology

This technique is used to record the electrical activity of individual neurons in the brain of an anesthetized or awake animal to assess how a drug modulates neuronal firing.

Materials:

-

Stereotaxic apparatus

-

Recording microelectrodes (e.g., glass micropipettes or tungsten electrodes)

-

Amplifier and data acquisition system

-

Anesthetic (if applicable)

-

Experimental animals (rats)

-

Proglumide solution

Procedure:

-

Surgical Preparation: Anesthetize the animal and place it in a stereotaxic frame. Perform a craniotomy to expose the brain region of interest (e.g., ventral tegmental area).

-

Electrode Placement: Slowly lower the recording electrode into the target brain region until the characteristic firing pattern of the desired neuron type (e.g., dopaminergic neuron) is identified.

-

Baseline Recording: Record the baseline firing rate and pattern of the neuron.

-

Drug Administration: Administer proglumide systemically (e.g., intravenously) or locally via a multi-barreled pipette attached to the recording electrode.

-

Post-drug Recording: Record the changes in the neuron's firing rate and pattern following drug administration.

-

Data Analysis: Analyze the recorded spike trains to determine changes in firing rate, burst firing, and other electrophysiological parameters.

Conclusion

Proglumide's role as a non-selective CCK receptor antagonist provides a valuable pharmacological tool to investigate the complex interplay of neurotransmitter systems in the CNS. Its ability to modulate opioidergic and dopaminergic pathways highlights its potential for therapeutic applications in pain management and addiction. The experimental protocols and data presented in this guide offer a framework for researchers to further explore the nuanced effects of proglumide on central neurotransmission and to advance the development of novel CNS-targeted therapies.

References

- 1. Behavioral neuroscience - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Potentiation of opiate analgesia and apparent reversal of morphine tolerance by proglumide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Proglumide potentiates morphine analgesia for acute postsurgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Proglumide: Reshaping the Tumor Microenvironment for Enhanced Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The tumor microenvironment (TME) presents a formidable barrier to effective cancer treatment. Its complex interplay of stromal cells, immune cells, and extracellular matrix (ECM) components often fosters tumor growth, metastasis, and resistance to therapy. Proglumide, a nonselective cholecystokinin (CCK) receptor antagonist, has emerged as a promising agent capable of remodeling the TME to be more susceptible to conventional and emerging cancer treatments. This technical guide provides a comprehensive overview of the impact of proglumide on the TME, with a focus on its mechanisms of action, supporting quantitative data, detailed experimental protocols, and visualization of key signaling pathways and workflows.

Mechanism of Action

Proglumide exerts its effects by blocking both cholecystokinin A (CCK-A) and cholecystokinin B (CCK-B) receptors.[1][2] These receptors are overexpressed not only on various cancer cells but also on key components of the TME, such as pancreatic stellate cells (PSCs), which are a type of cancer-associated fibroblast (CAF).[1][3] By antagonizing these receptors, proglumide disrupts the signaling cascades that promote a pro-tumorigenic TME.

The primary consequences of CCK receptor blockade by proglumide in the TME are:

-

Reduction of Tumor-Associated Fibrosis: Proglumide induces a plastic change in activated PSCs, causing them to revert to a quiescent state.[3] This leads to a significant decrease in the deposition of collagen and other ECM proteins, thereby reducing the dense fibrotic stroma that physically impedes the infiltration of immune cells and the penetration of therapeutic agents.

-

Modulation of the Immune Landscape: By alleviating the fibrotic barrier, proglumide facilitates the influx of cytotoxic CD8+ T-cells into the tumor. Furthermore, it skews the immune cell population from an immunosuppressive M2-polarized macrophage phenotype towards a more anti-tumoral state. This shift from a "cold" to a "hot" immune microenvironment enhances the efficacy of immune checkpoint inhibitors.

Data Presentation

The following tables summarize the quantitative effects of proglumide on the tumor microenvironment, compiled from preclinical studies in pancreatic and hepatocellular carcinoma models.

Table 1: Effect of Proglumide on Tumor Growth and Survival

| Cancer Model | Treatment Group | Tumor Growth Rate Reduction (%) | Survival Benefit | Citation |

| Pancreatic Cancer (mT3-2D) | Proglumide | 59.4% (vs. PBS control) | - | |

| Pancreatic Cancer (PANC-1) | Proglumide + Gemcitabine | 70% (vs. PBS control) | Prolonged survival | |

| Hepatocellular Carcinoma (RIL-175) | Proglumide + anti-PD-1 Ab | Significantly lower tumor volumes vs. control | 100% survival at 4 weeks (vs. 50% in control) |

Table 2: Impact of Proglumide on Tumor Fibrosis

| Cancer Model | Treatment Group | Method | Fibrosis Reduction (%) | Citation |

| Pancreatic Cancer (mT3-2D) | Proglumide | Masson's Trichrome | Significant decrease (p < 0.0001) | |

| Pancreatic Cancer (PANC-1) | Proglumide | Masson's Trichrome | 31% | |

| Pancreatic Cancer (Panc02) | Proglumide | Masson's Trichrome | 33% | |

| Pancreatic Cancer (PANC-1) | Proglumide | Second Harmonic Generation (SHG) | 53% |

Table 3: Proglumide's Effect on Immune Cell Infiltration

| Cancer Model | Treatment Group | Immune Cell Type | Fold Increase (vs. Control) | Citation |

| Hepatocellular Carcinoma (RIL-175) | Proglumide | CD8+ T-cells | ~2.86 | |

| Hepatocellular Carcinoma (RIL-175) | Proglumide + anti-PD-1 Ab | CD8+ T-cells | ~4.96 |

Table 4: Proglumide's Influence on Pancreatic Stellate Cells (PSCs)

| Cell Type | Treatment | Parameter | Reduction | Citation |

| Murine PSCs | Proglumide | Proline Concentration | Significant (p = 0.0003) | |

| Murine PSCs | Proglumide | 4-Hydroxyproline Concentration | Significant (p = 0.0001) |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Assessment of Tumor Fibrosis by Masson's Trichrome Staining

This protocol is used to differentiate collagen fibers from other tissue components, allowing for the quantification of fibrosis.

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Hydrate through graded ethanol solutions: 100% (2 changes, 3 minutes each), 95% (2 minutes), 70% (2 minutes).

-

Rinse in distilled water.

-

-

Mordanting:

-

For formalin-fixed tissues, mordant in Bouin's solution at 56-60°C for 1 hour.

-

Wash in running tap water for 5-10 minutes to remove the yellow color.

-

-

Nuclear Staining:

-

Stain in Weigert's iron hematoxylin working solution for 10 minutes.

-

Wash in running tap water for 10 minutes.

-

Rinse in distilled water.

-

-

Cytoplasmic and Muscle Fiber Staining:

-

Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.

-

Rinse in distilled water.

-

-

Differentiation and Collagen Staining:

-

Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is decolorized.

-

Transfer directly to aniline blue solution and stain for 5-10 minutes.

-

-

Final Rinse and Dehydration:

-

Rinse briefly in distilled water.

-

Differentiate in 1% acetic acid solution for 2-5 minutes.

-

Wash in distilled water.

-

Dehydrate rapidly through 95% ethyl alcohol, followed by absolute alcohol.

-

-

Clearing and Mounting:

-

Clear in xylene (2 changes, 3 minutes each).

-

Mount with a synthetic resinous medium.

-

Results:

-

Nuclei: Black

-

Cytoplasm, muscle, erythrocytes: Red

-

Collagen: Blue

Immunohistochemistry (IHC) for CD8+ T-cell Infiltration

This protocol allows for the visualization and quantification of CD8-positive T-cells within tumor tissue sections.

Procedure:

-

Deparaffinization and Rehydration:

-

As described in the Masson's Trichrome protocol.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate buffer pH 6.0 or EDTA buffer pH 9.0) in a pressure cooker or water bath.

-

-

Blocking:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.

-

Block non-specific binding with a protein block (e.g., serum from the secondary antibody host species) for 20-30 minutes.

-

-

Primary Antibody Incubation:

-

Incubate with a primary antibody against CD8 (e.g., rabbit anti-human CD8 monoclonal antibody) at a predetermined optimal dilution overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody and Detection:

-

Wash slides with a wash buffer (e.g., PBS or TBS).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature.

-

Wash slides with wash buffer.

-

-

Chromogen Application:

-

Apply a chromogen substrate solution (e.g., DAB) and incubate until the desired stain intensity develops.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin to visualize nuclei.

-

Dehydrate through graded alcohols and clear in xylene.

-

Mount with a permanent mounting medium.

-

Quantification:

-

CD8+ T-cells can be quantified by manual counting in multiple high-power fields or by using digital image analysis software.

Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)

This protocol outlines the general workflow for isolating and analyzing immune cell populations from solid tumors.

Procedure:

-

Tumor Dissociation:

-

Mechanically mince the fresh tumor tissue into small pieces.

-

Perform enzymatic digestion using a cocktail of enzymes (e.g., collagenase, hyaluronidase, DNase) to obtain a single-cell suspension.

-

-

Cell Filtration and Red Blood Cell Lysis:

-

Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove clumps.

-

Lyse red blood cells using a lysis buffer.

-

-

Cell Staining:

-

Wash and resuspend the cells in a staining buffer (e.g., FACS buffer).

-

Block Fc receptors to prevent non-specific antibody binding.

-

Incubate cells with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify different immune cell populations (e.g., CD45 for total leukocytes, CD3 for T-cells, CD8 for cytotoxic T-cells, and markers for macrophages like CD68 and CD163 for M2 phenotype).

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer.

-

Analyze the data using appropriate software to gate on specific cell populations and quantify their proportions.

-

RNA Sequencing (RNA-seq) of the Tumor Microenvironment

This protocol provides a high-level overview of the steps involved in analyzing gene expression changes within the TME.

Workflow:

-

RNA Extraction:

-

Isolate total RNA from bulk tumor tissue or from specific cell populations isolated from the TME.

-

-

Library Preparation:

-

Perform quality control on the extracted RNA.

-

Prepare sequencing libraries, which may include mRNA selection or ribosomal RNA depletion.

-

-

Sequencing:

-

Sequence the prepared libraries on a next-generation sequencing platform.

-

-

Data Analysis:

-

Perform quality control on the raw sequencing data.

-

Align the reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis to identify genes and pathways affected by proglumide treatment.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Proglumide's mechanism in the TME.

Caption: Workflow for fibrosis and IHC analysis.

Conclusion

Proglumide demonstrates significant potential as a TME-modifying agent in cancer therapy. By targeting CCK receptors, it effectively reduces tumor-associated fibrosis and promotes a more favorable immune microenvironment. This dual action not only impedes tumor progression but also enhances the efficacy of both chemotherapy and immunotherapy. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the clinical applications of proglumide and similar TME-modulating strategies in oncology. Further investigation is warranted to fully elucidate the intricate molecular pathways affected by proglumide and to optimize its use in combination with other anti-cancer agents.

References

- 1. Treatment with a Cholecystokinin Receptor Antagonist, Proglumide, Improves Efficacy of Immune Checkpoint Antibodies in Hepatocellular Carcinoma | MDPI [mdpi.com]

- 2. CCK Receptor Inhibition Reduces Pancreatic Tumor Fibrosis and Promotes Nanoparticle Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Standard Protocol for Oral Administration of Proglumide in Rat Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the oral administration of Proglumide in rat studies, based on established scientific literature. This document includes information on dosage, vehicle, administration technique, and the underlying mechanism of action of Proglumide.

Introduction

Proglumide is a non-selective cholecystokinin (CCK) receptor antagonist, blocking both CCK-A and CCK-B receptor subtypes.[1] It was initially developed for the treatment of peptic ulcers due to its ability to inhibit gastric acid secretion.[2] Current research has expanded its application to investigate its role in pain management, oncology, and inflammatory conditions like experimental colitis in rats.[3][4] This protocol outlines a standard procedure for the oral delivery of Proglumide to rats for research purposes.

Data Presentation

The following table summarizes the dosage and effects of orally administered Proglumide in a rat model of experimental colitis.

| Dosage (mg/kg) | Frequency | Vehicle | Observed Effect in Experimental Colitis Model |

| 250 | Two doses over 48 hours | Saline (inferred from control) | Dose-dependent protection against acetic acid-induced colon weight increase, diarrhea, MPO activity, and colonic injury.[3] |

| 500 | Two doses over 48 hours | Saline (inferred from control) | Dose-dependent protection against acetic acid-induced colon weight increase, diarrhea, MPO activity, and colonic injury. |

| 1000 | Two doses over 48 hours | Saline (inferred from control) | Dose-dependent protection against acetic acid-induced colon weight increase, diarrhea, MPO activity, and colonic injury. |

Pharmacokinetics

Pharmacokinetic studies have indicated that the metabolism and kinetics of Proglumide are comparable in rats and humans. In human subjects, after a single oral dose, the time to reach maximum plasma concentration (Tmax) is approximately 1 hour, with a peak plasma concentration (Cmax) of about 8000 ng/mL. The terminal half-life has been reported to be around 24 hours in one study, while another reported a serum elimination half-life of about 3 hours.

Experimental Protocols

Materials

-

Proglumide powder

-

Vehicle (e.g., 0.9% sterile saline)

-

Weighing scale

-

Mortar and pestle (if necessary for suspension)

-

Vortex mixer or magnetic stirrer

-

Syringes (1 mL or 3 mL)

-

16-18 gauge, 2-3 inch curved, ball-tipped oral gavage needles

-

Male Sprague-Dawley rats (or other appropriate strain)

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Preparation of Proglumide Solution/Suspension

Proglumide is reported to be water-soluble. However, depending on the required concentration, it may be necessary to prepare a fine suspension.

-

Calculate the required amount of Proglumide: Based on the desired dose (e.g., 250, 500, or 1000 mg/kg) and the weight of the rat, calculate the total mass of Proglumide needed.

-

Determine the administration volume: A standard oral gavage volume for rats is between 5-10 mL/kg, with a maximum of 20 mL/kg.

-

Prepare the formulation:

-

For a solution, dissolve the calculated amount of Proglumide in the appropriate volume of sterile saline.

-

For a suspension, finely grind the Proglumide powder using a mortar and pestle. Gradually add the saline while triturating to create a uniform suspension. Use a vortex mixer or magnetic stirrer to ensure homogeneity before each administration.

-

Oral Gavage Administration Procedure

The following is a standard procedure for oral gavage in rats.

-

Animal Handling and Restraint:

-

Gently restrain the rat. One common method is to hold the rat near the thoracic region while supporting its lower body. The head should be gently tilted upwards to create a straight line from the mouth to the esophagus.

-

-

Gavage Needle Insertion:

-

Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the insertion depth.

-

Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal injury.

-

-

Substance Administration:

-

Once the needle is correctly positioned in the stomach, slowly administer the Proglumide solution/suspension.

-

-

Post-Administration Monitoring:

-

After administration, gently remove the needle and return the rat to its cage.

-

Monitor the animal for at least 15-30 minutes for any signs of distress, such as labored breathing, regurgitation, or changes in behavior.

-

Visualizations

Experimental Workflow for Oral Administration of Proglumide

References

Proglumide's Analgesic Potential: In Vivo Experimental Design and Protocols

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Proglumide, a non-selective cholecystokinin (CCK) receptor antagonist, has garnered significant interest for its potential role in pain management. While exhibiting little to no intrinsic analgesic properties on its own, proglumide has been shown to enhance the analgesic effects of opioid medications and may play a role in preventing or reversing opioid tolerance.[1][2][3][4] This document provides detailed application notes and protocols for designing and conducting in vivo experiments to test the analgesic and opioid-potentiating effects of proglumide.

The primary mechanism behind proglumide's action lies in its ability to block CCK-A and CCK-B receptors.[2] Endogenous CCK is believed to act as a physiological antagonist to the opioid system, and by inhibiting its action, proglumide effectively removes a "brake" on opioid-mediated analgesia. This makes it a promising candidate for adjunctive therapy in pain management, potentially allowing for lower effective doses of opioids and mitigating the development of tolerance.

These protocols are designed for preclinical research using rodent models and focus on three widely accepted assays for assessing analgesia: the hot plate test, the tail-flick test, and the acetic acid-induced writhing test.

Experimental Design and Workflow

A well-structured experimental design is crucial for obtaining reliable and interpretable data. The following workflow outlines the key steps for investigating the analgesic effects of proglumide.

References

- 1. mu-Opioid receptor activates signaling pathways implicated in cell survival and translational control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gi/o PROTEIN-COUPLED RECEPTORS INHIBIT NEURONS BUT ACTIVATE ASTROCYTES AND STIMULATE GLIOTRANSMISSION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

- 4. pnas.org [pnas.org]

Protocol for Co-administration of Proglumide with Morphine to Study Potentiation

For Researchers, Scientists, and Drug Development Professionals

Application Note

The co-administration of Proglumide, a non-selective cholecystokinin (CCK) receptor antagonist, with morphine has been demonstrated to potentiate the analgesic effects of the opioid.[1][2][3][4][5] This potentiation is believed to occur through the blockade of CCK-A and CCK-B receptors, which counteracts the anti-opioid effects of endogenous CCK released upon morphine administration. This application note provides detailed protocols for in vivo studies in rodents to investigate this potentiation, along with data presentation guidelines and visualizations of the experimental workflow and underlying signaling pathways. Proglumide has also been noted to potentially act as a delta-opioid receptor agonist, which may contribute to its analgesic-modulating effects.

Data Presentation

Table 1: In Vivo Potentiation of Morphine Analgesia by Proglumide in Rodents

| Animal Model | Analgesic Assay | Morphine Dose (Route) | Proglumide Dose (Route) | Pre-treatment Time | Observation | Reference |

| Rat | Tail Flick | 4 mg/kg (s.c.) | 0.01-1.0 mg/kg (i.p.) | 15 min | Potentiation of antinociceptive action | |

| Mouse | Straub Tail | 2.0 mg/kg (i.p.) | 0.1 or 10.0 mg/kg (i.p.) | 15 min | Increased percentage of animals displaying Straub tail reaction | |

| Rat | Tail Flick | 1 µg (i.t.) | 20 ng (i.t.) | Acute | Enhanced morphine analgesia |

Table 2: Clinical Studies on Co-administration of Proglumide and Morphine

| Study Population | Pain Model | Morphine Dose (Route) | Proglumide Dose (Route) | Key Findings | Reference |

| Healthy Volunteers | Experimental Pain | Small doses (IV) | 50-100 µg (IV) | Potentiated magnitude and duration of analgesia | |

| Post-surgical Patients | Dental Pain | 4 mg (IV) | 0.05 mg (IV) | Significant increase in magnitude and duration of analgesia | |

| Chronic Pain Patients | Chronic Benign Pain | Sustained-release | Not specified | Enhanced analgesia in some patients | |

| Cancer Patients | Cancer Pain | Half of usual dose | 50 mg | Consistent with augmentation of morphine analgesia |

Experimental Protocols

In Vivo Study of Morphine Potentiation by Proglumide in Rodents

This protocol outlines the co-administration of proglumide and morphine in rats or mice to assess the potentiation of morphine-induced analgesia using the hot plate or tail flick test.

Materials:

-

Morphine sulfate (to be dissolved in sterile, pyrogen-free 0.9% saline)

-

Proglumide (or Proglumide sodium salt)

-

Vehicle for Proglumide:

-

For Proglumide sodium salt: Sterile 0.9% saline.

-

For Proglumide (less soluble): A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

-

Experimental animals (e.g., male Sprague-Dawley rats or Swiss Webster mice)

-

Hot plate apparatus or Tail flick apparatus

-

Animal restraints (for tail flick)

-

Syringes and needles for administration (e.g., subcutaneous, intraperitoneal, or intravenous)

Procedure:

-

Animal Acclimatization: Acclimate animals to the housing facility for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.

-

Drug Preparation:

-

Prepare a stock solution of morphine sulfate in 0.9% saline.

-

Prepare a stock solution of proglumide in the appropriate vehicle. The sodium salt of proglumide is soluble in water. For less soluble forms, a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.

-

All solutions should be prepared fresh on the day of the experiment.

-

-

Experimental Groups:

-

Group 1: Vehicle (for both drugs)

-

Group 2: Morphine + Proglumide Vehicle

-

Group 3: Proglumide + Morphine Vehicle

-

Group 4: Morphine + Proglumide

-

-

Administration:

-

Administer proglumide or its vehicle via the chosen route (e.g., intraperitoneal).

-

After a pre-treatment time of 15-30 minutes, administer morphine or its vehicle via the chosen route (e.g., subcutaneous).

-

-

Analgesic Testing:

-

Hot Plate Test:

-

Place the animal on the hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Record the latency to the first sign of nociception (e.g., licking of the hind paw, jumping).

-

A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

-

-

Tail Flick Test:

-

Gently restrain the animal.

-

Apply a radiant heat source to a specific portion of the tail.

-

Measure the latency for the animal to flick its tail away from the heat source.

-

A cut-off time should also be implemented.

-

-

-

Data Analysis:

-

Record the latency times for each animal.

-

Calculate the mean latency and standard error of the mean (SEM) for each group.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine significant differences between the groups.

-

Mandatory Visualizations

Caption: Experimental workflow for studying Proglumide's potentiation of morphine analgesia.

Caption: Proglumide blocks CCK receptors, preventing the anti-analgesic effects of CCK.

References

- 1. Stimulation of either cholecystokinin receptor subtype reduces while antagonists potentiate or sensitize a morphine-induced excitatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proglumide potentiates morphine analgesia for acute postsurgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potentiation of systemic morphine analgesia in humans by proglumide, a cholecystokinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The cholecystokinin antagonist proglumide enhances the analgesic efficacy of morphine in humans with chronic benign pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potentiation of opiate analgesia and apparent reversal of morphine tolerance by proglumide - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating the CNS Effects of Proglumide via Single-Unit Recording

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proglumide is a widely recognized antagonist of cholecystokinin (CCK) receptors, specifically targeting both CCK-A and CCK-B subtypes.[1] While initially developed for gastrointestinal applications, its ability to modulate neuronal activity in the central nervous system (CNS) has garnered significant interest.[1][2] Proglumide's antagonism of CCK receptors, which are extensively distributed in the brain, allows it to influence various neurochemical systems, including dopaminergic and opioidergic pathways.[3] This makes it a valuable tool for investigating the role of CCK in neuropsychiatric disorders and for exploring its potential as an adjunctive therapy, for instance, in enhancing opioid analgesia.

Single-unit recording is a powerful electrophysiological technique that allows for the direct measurement of the action potentials (spikes) from individual neurons with high temporal and spatial resolution. This method is indispensable for elucidating the effects of pharmacological agents like Proglumide on the firing patterns of specific neuronal populations. By implanting microelectrodes into targeted brain regions, researchers can observe real-time changes in neuronal firing rates and patterns following the administration of Proglumide, providing critical insights into its mechanism of action within the CNS.

These application notes provide a detailed experimental framework for utilizing single-unit recording to study the CNS effects of Proglumide in an animal model, focusing on the ventral tegmental area (VTA), a key region in the brain's reward circuitry and a site of CCK-dopamine interaction.

Experimental Protocols